1-(4-Ethylphenyl)ethanamine
Description
1-(4-Ethylphenyl)ethanamine (CAS: 212968-67-7) is a chiral primary amine with the molecular formula C₁₀H₁₅N and a molecular weight of 149.24 g/mol. It features an ethyl group substituted at the para position of the phenyl ring attached to an ethanamine backbone. The (S)-enantiomer is commonly studied, as highlighted in synthetic and pharmacological research (). This compound is utilized in organic synthesis, particularly in the development of Schiff base ligands for coordination chemistry () and as a precursor for acetylcholinesterase (AChE) inhibitors (). Its purity (≥95%) and stereochemical specificity make it valuable in enantioselective applications .
Properties
IUPAC Name |
1-(4-ethylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-3-9-4-6-10(7-5-9)8(2)11/h4-8H,3,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXXYSXDJUIPMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30933034 | |
| Record name | 1-(4-Ethylphenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30933034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147116-33-4 | |
| Record name | 1-(4-Ethylphenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30933034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-ethylphenyl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 1-(4-Ethylphenyl)ethanamine, emphasizing differences in substituents, pharmacological activity, and regulatory status:
Structural and Physicochemical Differences
- Substituent Effects: The ethyl group in this compound increases lipophilicity compared to the methoxy analog, enhancing membrane permeability . Piperidine Substitution: The piperidinyl group in may confer basicity and interact with neurotransmitter receptors (e.g., σ or opioid receptors) .
Pharmacological and Functional Comparisons
- AChE Inhibition :
- Hallucinogenic Activity: 2C-E () acts as a serotonin 5-HT₂A receptor agonist, unlike this compound, which lacks the dimethoxy motifs critical for psychedelic activity .
- Cytotoxicity: Benzothiazole derivatives () show negligible cytotoxicity, suggesting the ethylphenyl scaffold’s utility in designing non-toxic therapeutics .
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